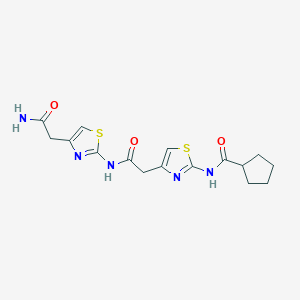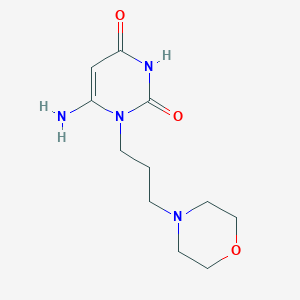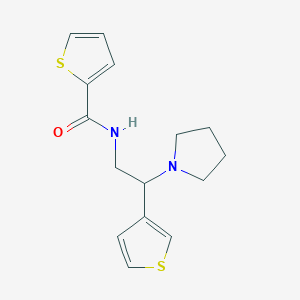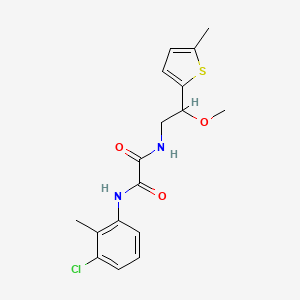![molecular formula C27H23N3O3S B2528973 N-(2-ethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 895649-47-5](/img/structure/B2528973.png)
N-(2-ethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The analysis of chemical reactions involves studying the changes that occur when compounds interact. This can include observing changes in physical properties, measuring heat changes, and using spectroscopic techniques to monitor changes in molecular structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, are determined by its molecular structure. Techniques such as differential scanning calorimetry (DSC) can be used to measure these properties .Aplicaciones Científicas De Investigación
Novel Synthesis and Antitumor Evaluation
Research on polyfunctionally substituted heterocyclic compounds derived from related key precursors has shown significant antitumor activities. The compounds were synthesized through various reactions leading to diverse products with high inhibitory effects on cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). This suggests potential applications in cancer therapy and the importance of heterocyclic compounds in medicinal chemistry (Shams et al., 2010).
Heterocyclic Synthesis for Anti-inflammatory and Analgesic Activities
Another study focused on the synthesis of pyrimidine derivatives and their evaluation for anti-inflammatory and analgesic activities. Some of these compounds demonstrated significant effects, suggesting their potential as therapeutic agents for treating inflammation and pain (Sondhi et al., 2009).
Glutaminase Inhibitors for Cancer Treatment
Research on analogs of BPTES, a glutaminase inhibitor, revealed that some truncated versions retained potency and offered better solubility, indicating their potential in cancer treatment. One analog demonstrated similar potency to BPTES and attenuated the growth of human lymphoma cells both in vitro and in mouse models (Shukla et al., 2012).
Antioxidant Activity of Coordination Complexes
A study on pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) highlighted significant antioxidant activity. The ligands and complexes exhibited noteworthy effects in various antioxidant assays, suggesting their potential as antioxidant agents (Chkirate et al., 2019).
Antibacterial and Antifungal Activities
The synthesis of thiazoles and their fused derivatives with antimicrobial activities was explored in another study. These compounds showed in vitro activity against bacterial and fungal strains, indicating their potential application in developing new antimicrobial agents (Wardkhan et al., 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could include further studies to fully elucidate its synthesis, structure, and reactivity. Additionally, if the compound shows promise in drug discovery or other applications, further studies could be conducted to optimize its properties and evaluate its efficacy and safety .
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-2-[[3-(2-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-3-18-11-5-7-13-20(18)28-23(31)16-34-27-29-24-19-12-6-9-15-22(19)33-25(24)26(32)30(27)21-14-8-4-10-17(21)2/h4-15H,3,16H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYWKVWJFVZZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)OC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate](/img/structure/B2528890.png)
![methyl 2-[(2Z)-6-fluoro-2-({4-[methyl(phenyl)sulfamoyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2528892.png)
![1-(2-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2528894.png)
![8-[(4-methylphenyl)carbonyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/no-structure.png)
![[4-(6-Methylpyridazin-3-yl)phenyl]methanol](/img/structure/B2528896.png)



![N-cyano-3-ethyl-N-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}aniline](/img/structure/B2528905.png)


![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2528910.png)

